molecular formula C19H20ClN3O5S2 B2995745 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 899966-21-3

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2995745
CAS RN: 899966-21-3
M. Wt: 469.96
InChI Key: ABANWTUZTWWJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the 4H-benzo[e][1,2,4]thiadiazine class . These compounds are often used in the development of fungicides . The presence of the 7-chloro-1,1-dioxido group suggests that this compound might have similar properties .


Molecular Structure Analysis

The compound contains a benzo[e][1,2,4]thiadiazine core, which is a bicyclic structure consisting of a benzene ring fused to a 1,2,4-thiadiazine ring . The 7-chloro-1,1-dioxido group is attached to the thiadiazine ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the 7-chloro-1,1-dioxido group .

Scientific Research Applications

Synthesis and Antimicrobial Applications Research has focused on the synthesis of thiadiazole derivatives and their evaluation as antimicrobial agents. For instance, formazans derived from Mannich base of thiadiazole exhibited moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity (Bhoi et al., 2015).

Antitumor and Antioxidant Evaluations Compounds based on thiadiazole frameworks have been assessed for their antitumor and antioxidant properties. A study demonstrated that certain N-substituted-2-amino-1,3,4-thiadiazoles showed promising antitumor and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents (Hamama et al., 2013).

Insecticidal Potential The insecticidal properties of thiadiazole derivatives were also explored, with new compounds synthesized and assessed against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in developing new, more effective insecticides (Fadda et al., 2017).

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S2/c1-27-15-6-3-12(9-16(15)28-2)7-8-21-18(24)11-29-19-22-14-5-4-13(20)10-17(14)30(25,26)23-19/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANWTUZTWWJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

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